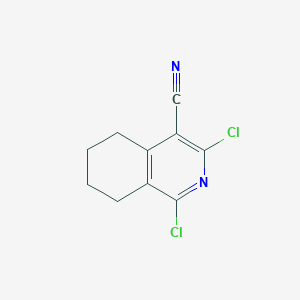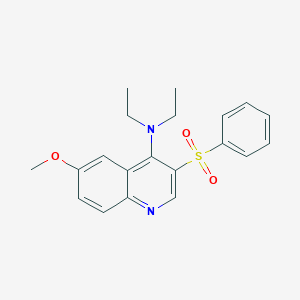![molecular formula C9H17NO3 B2450218 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol CAS No. 1218667-85-6](/img/structure/B2450218.png)
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol is a chemical compound that belongs to the class of oxolanes. It has been widely studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the synthesis methodologies and detailed characterization of compounds related to 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol. Studies have explored various synthetic routes, highlighting the effectiveness of different conditions and reagents in achieving high yields and desired molecular structures. Characterization techniques such as NMR, FT-IR, and UV–Vis spectroscopy play a crucial role in confirming the structures and properties of these compounds.
Applications in Materials Science
Several studies have investigated the application of 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol derivatives in materials science, such as in the development of polymers with specific thermal, electrical, or mechanical properties. These materials have potential uses in various fields, including electronics, coatings, and 3D printing technologies.
Biochemical and Pharmacological Studies
Research in this domain explores the biochemical interactions and pharmacological potentials of 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol derivatives. This includes studies on their antimicrobial properties and their role as intermediates in the synthesis of bioactive molecules. These compounds' unique structures offer promising avenues for developing new therapeutic agents and understanding biological mechanisms at the molecular level.
Environmental and Analytical Chemistry
Some studies have also focused on the environmental applications and analytical potential of these compounds, including their use in sensor technologies and as probes for detecting metal ions. These applications highlight the versatility and utility of 4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol derivatives beyond traditional chemical and pharmaceutical contexts.
properties
IUPAC Name |
4-(oxolan-2-ylmethylamino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-9-6-12-5-8(9)10-4-7-2-1-3-13-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSDGXSPOMPHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2COCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2450140.png)
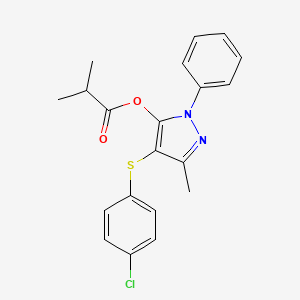
![Ethyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2450143.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2450144.png)
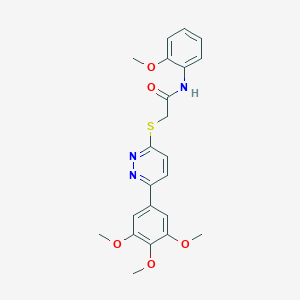

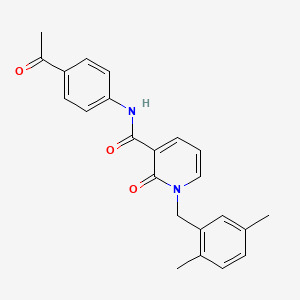

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
